Cas no 17088-50-5 (acutumine)
acutumine structure
Product Name:acutumine
Numero CAS:17088-50-5
MF:C19H24ClNO6
MW:397.84996509552
CID:178939
PubChem ID:10200848
Update Time:2025-04-19
acutumine Proprietà chimiche e fisiche
Nomi e identificatori
-
- acutumine
- (1R,3'aS,5S,7'aS,9'S)-9'-Chloro-2',3'-dihydro-5-hydroxy-4,6',7'-trimethoxy-1'-methylspiro[3-cyclopentene-1,10'-[3a,7a]propano[1H]indole]-2,5'(4'H)-dione
- Spiro[3-cyclopentene-1,10'-[3a,7a]propano[1H]indole]-2,5'(4'H)-dione,9'-chloro-2',3'-dihydro-5...
- Spiro[3-cyclopentene-1,10'-[3a,7a]propano[1H]indole]-2,5'(4'H)-dione,9'-chloro-2',3'-dihydro-5-hydroxy-4,6',7'-trimethoxy-1'-
- C16910
- (1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione
- CS-0203723
- AKOS040763135
- Q27149835
- (?)-Acutumine
- 17088-50-5
- HY-N9737
- SCHEMBL2240436
- CHEMBL391628
- CHEBI:80789
-
- Inchi: 1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3/t12-,15+,17+,18+,19+/m0/s1
- Chiave InChI: FSXRARBVZZKCGJ-FMAJMWNWSA-N
- Sorrisi: Cl[C@H]1C[C@@]23C(=C(C(C[C@@]2(CCN3C)[C@]21C(C=C([C@H]2O)OC)=O)=O)OC)OC
Proprietà calcolate
- Massa esatta: 397.1292152g/mol
- Massa monoisotopica: 397.1292152g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 27
- Conta legami ruotabili: 3
- Complessità: 793
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.4
- Superficie polare topologica: 85.3Ų
Proprietà sperimentali
- Colore/forma: Powder
acutumine Informazioni sulla sicurezza
- Condizioni di conservazione:Conservare a temperatura ambiente, 2-8 ℃ è meglio
acutumine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A58650-5 mg |
acutumine |
17088-50-5 | 5mg |
¥5760.0 | 2021-09-10 | ||
| TargetMol Chemicals | TN6073-5 mg |
Acutumine |
17088-50-5 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
| TargetMol Chemicals | TN6073-1 mL * 10 mM (in DMSO) |
Acutumine |
17088-50-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A58650-5mg |
acutumine |
17088-50-5 | ,98.0% | 5mg |
¥5760.0 | 2023-09-08 | |
| TargetMol Chemicals | TN6073-5mg |
Acutumine |
17088-50-5 | 5mg |
¥ 4040 | 2024-07-20 | ||
| TargetMol Chemicals | TN6073-1 ml * 10 mm |
Acutumine |
17088-50-5 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 |
acutumine Letteratura correlata
-
1. The X-ray analyses of acutumine and its acetate; a trial of a short cut in the structure elucidationMasao Nishikawa,Kazuhide Kamiya,Masao Tomita,Yasuko Okamoto,Tohru Kikuchi,Kenji Osaki,Yujiro Tomiie,Isamu Nitta,K. Goto J. Chem. Soc. B 1968 652
-
2. Phenol oxidation and biosynthesis. Part XVII. Investigations on the biosynthesis of sinomenineD. H. R. Barton,A. J. Kirby,G. W. Kirby J. Chem. Soc. C 1968 929
-
David L. Waller,Corey R. J. Stephenson,Peter Wipf Org. Biomol. Chem. 2007 5 58
-
Jinxia Wei,Kunna Cui,Yueying Du,Jia Yu,Zhen Jiang,Xingjie Guo Anal. Methods 2017 9 3029
-
Laura K. Smith,Ian R. Baxendale Org. Biomol. Chem. 2015 13 9907
17088-50-5 (acutumine) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti